Cas no 16176-74-2 (2-(1H-Indol-4-YL)acetic acid)

2-(1H-Indol-4-YL)acetic acid is a heterocyclic carboxylic acid derivative featuring an indole core structure with an acetic acid substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its indole moiety enables participation in diverse chemical reactions, including electrophilic substitution and cross-coupling, while the carboxylic acid group facilitates further functionalization. The compound’s structural features make it valuable for developing indole-based scaffolds with potential biological activity. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(1H-Indol-4-YL)acetic acid structure
2-(1H-Indol-4-YL)acetic acid structure
Product name:2-(1H-Indol-4-YL)acetic acid
CAS No:16176-74-2
MF:C10H9NO2
MW:175.1840
MDL:MFCD09837549
CID:1040966
PubChem ID:12553829

2-(1H-Indol-4-YL)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-Indol-4-yl)acetic acid
    • 1H-Indole-4-acetic acid
    • 1H-indol-4-acetic acid
    • 1H-Indole-4acetic acid
    • indol-4-yl-acetic acid
    • Indol-4-yl-essigsaeure
    • indole-4-acetic acid
    • 4-indole-acetic acid
    • 1H-Indol-4-ylacetic acid
    • (1H-Indol-4-yl)acetic acid
    • AM86094
    • AB1010328
    • Z4242
    • ST24027441
    • 2-(1H-Indol-4-YL)acetic acid
    • MDL: MFCD09837549
    • Inchi: 1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13)
    • InChI Key: XYJNAOLVFGLFTJ-UHFFFAOYSA-N
    • SMILES: O([H])C(C([H])([H])C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2[H])=O

Computed Properties

  • Exact Mass: 175.06300
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Topological Polar Surface Area: 53.1

Experimental Properties

  • Density: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 207-208 ºC (ethanol benzene )
  • Boiling Point: 415℃ at 760 mmHg
  • Solubility: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 53.09000
  • LogP: 1.79500

2-(1H-Indol-4-YL)acetic acid Security Information

2-(1H-Indol-4-YL)acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1H-Indol-4-YL)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D753612-1g
1H-Indole-4-acetic acid
16176-74-2 97%
1g
$150 2024-06-07
eNovation Chemicals LLC
Y0980744-5g
2-(1H-Indol-4-yl)acetic acid
16176-74-2 95%
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$950 2023-09-02
Chemenu
CM129019-1g
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16176-74-2 95%+
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$*** 2023-03-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H67290-5g
2-(1H-Indol-4-yl)acetic acid
16176-74-2 98%
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¥2754.0 2023-09-07
TRC
I628013-100mg
2-(1H-Indol-4-yl)acetic acid
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100mg
$144.00 2023-05-18
Alichem
A199003794-250mg
2-(1H-indol-4-yl)acetic acid
16176-74-2 98%
250mg
$680.00 2022-04-02
Apollo Scientific
OR305636-1g
1H-Indol-4-ylacetic acid
16176-74-2 98%
1g
£130.00 2025-02-20
Chemenu
CM129019-250mg
2-(1H-indol-4-yl)acetic acid
16176-74-2 95%+
250mg
$*** 2023-03-31
Enamine
EN300-132671-0.05g
2-(1H-indol-4-yl)acetic acid
16176-74-2
0.05g
$1091.0 2023-02-15
Alichem
A199003794-1g
2-(1H-indol-4-yl)acetic acid
16176-74-2 98%
1g
$1,836.65 2022-04-02

2-(1H-Indol-4-YL)acetic acid Related Literature

Additional information on 2-(1H-Indol-4-YL)acetic acid

2-(1H-Indol-4-YL)acetic Acid: A Comprehensive Overview

2-(1H-Indol-4-YL)acetic acid, also known by its CAS number 16176-74-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, which belongs to the class of indole derivatives, exhibits a unique combination of structural features that make it a valuable tool in both academic research and industrial applications. In this article, we will delve into the properties, synthesis, biological activities, and potential applications of this intriguing molecule.

The molecular structure of 2-(1H-Indol-4-YL)acetic acid consists of an indole ring fused with a benzene ring and a pyrrole ring, with an acetic acid group attached at the 4-position of the indole moiety. This structure endows the compound with a range of interesting chemical properties. The indole group is known for its aromaticity and ability to participate in various hydrogen bonding interactions, while the acetic acid group introduces carboxylic acid functionality, which can undergo further chemical modifications. These features make 2-(1H-Indol-4-YL)acetic acid a versatile building block in organic synthesis.

Recent studies have highlighted the potential of indole derivatives as bioactive molecules. For instance, researchers have explored the ability of 2-(1H-Indol-4-YL)acetic acid to act as a precursor for the synthesis of various bioactive compounds. One notable application is its use in the development of anti-inflammatory agents. By modifying the acetic acid group, scientists have been able to create derivatives that exhibit potent anti-inflammatory activity without causing significant side effects. These findings underscore the importance of this compound in drug discovery efforts.

In addition to its role in pharmacology, 2-(1H-Indol-4-YL)acetic acid has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of novel materials for catalysis and sensing applications. For example, recent research has demonstrated that metal complexes derived from this compound can serve as efficient catalysts for organic transformations, such as alkene epoxidation and C-H activation reactions.

The synthesis of 2-(1H-Indol-4-YL)acetic acid typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methods. One common approach involves the Friedlander synthesis, which utilizes an o-amino aryl aldehyde or ketone as a starting material. This method allows for the construction of the indole ring through an intramolecular Mannich reaction followed by cyclization. The introduction of the acetic acid group is then achieved through subsequent functionalization steps, such as oxidation or hydrolysis.

The biological activity of 2-(1H-Indol-4-YL)acetic acid is closely tied to its ability to interact with various biological targets. For example, studies have shown that this compound can modulate the activity of enzymes involved in signal transduction pathways, making it a potential candidate for treating diseases such as cancer and neurodegenerative disorders. Furthermore, its role as a precursor for bioactive molecules has opened up new avenues for exploring its therapeutic potential.

In conclusion, 2-(1H-Indol-4-YL)acetic acid, with its unique structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science, this compound offers a wealth of opportunities for innovation and application. As researchers continue to uncover new aspects of its chemistry and biology, it is likely that this molecule will play an increasingly important role in advancing scientific knowledge and technological progress.

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